

# Technical Guide: 2-(Octyloxy)acetic Acid

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-(Octyloxy)acetic acid

CAS No.: 63632-58-6

Cat. No.: B1345089

[Get Quote](#)

## Executive Summary

**2-(Octyloxy)acetic acid** (CAS 63632-58-6) is an amphiphilic ether carboxylate surfactant and a critical synthetic intermediate in the development of functionalized lipids and biodegradable detergents. Unlike standard fatty acids, the insertion of an ether oxygen at the

-position alters the pKa, hydrophilicity, and metabolic stability of the chain. This guide provides a rigorous technical analysis of its physicochemical profile, validated synthetic protocols, and applications in drug delivery systems (DDS) and surface chemistry.

## Chemical Identity & Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for identification and quality control.

Property	Specification
IUPAC Name	2-(Octyloxy)acetic acid
Common Synonyms	Octyloxyacetic acid; (n-Octyloxy)acetic acid; Capryloxyacetic acid
CAS Number	63632-58-6
Molecular Formula	
Molecular Weight	188.26 g/mol
SMILES	CCCCCCCCOCC(=O)O
Appearance	Colorless to pale yellow viscous liquid
Boiling Point	~303.8°C (Predicted at 760 mmHg)
Density	0.967 g/cm <sup>3</sup>
pKa (Acid)	~3.5 – 3.8 (Ether oxygen inductive effect increases acidity vs. octanoic acid)
LogP (Octanol/Water)	2.9 (Lipophilic)
Solubility	Soluble in ethanol, DMSO, chloroform; Sparingly soluble in water (pH dependent)

## Synthetic Pathway & Methodology

The most robust synthesis for **2-(octyloxy)acetic acid** utilizes a modified Williamson Ether Synthesis. This route is preferred over oxidation of 2-(octyloxy)ethanol due to higher selectivity and easier workup.

## Reaction Logic

The reaction involves the nucleophilic attack of the octyloxy anion (generated from 1-octanol) on the

-carbon of chloroacetic acid.

- Reagents: 1-Octanol (Nucleophile), Chloroacetic acid (Electrophile), Sodium Hydride (Base).

- Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide) to promote kinetics.
- Critical Control: Temperature must be controlled during the deprotonation step to prevent runaway exotherms, and the acidification step requires pH monitoring to ensure full protonation of the carboxylate without degrading the ether linkage.

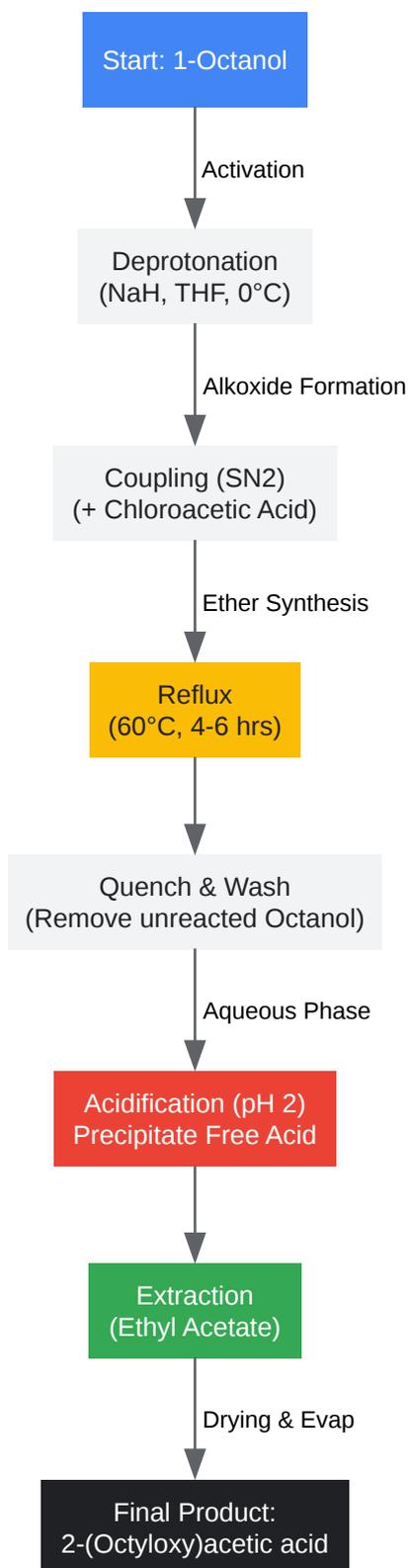
## Step-by-Step Protocol

Note: All steps must be performed in a fume hood. NaH is pyrophoric.

- Deprotonation:
  - Charge a flame-dried 3-neck flask with NaH (60% dispersion in oil, 2.2 eq) under nitrogen.
  - Wash NaH with dry hexane (3x) to remove oil if high purity is required.
  - Add dry THF (10 mL/g of reactant). Cool to 0°C.
  - Dropwise add 1-Octanol (1.0 eq) over 30 minutes. Evolution of gas will be observed. Stir at 0°C for 1 hour.
- Coupling ( ):
  - Dissolve Chloroacetic acid (1.1 eq) in minimal dry THF.
  - Slowly add the chloroacetic acid solution to the alkoxide mixture at 0°C. (Note: The acid will consume 1 eq of base immediately; the second eq facilitates the substitution).
  - Allow the mixture to warm to Room Temperature (RT) and reflux for 4–6 hours.
- Quench & Isolation:
  - Cool to 0°C. Quench carefully with water.
  - Evaporate THF under reduced pressure.

- Dilute the aqueous residue with water and wash with Diethyl Ether (removes unreacted octanol and mineral oil).
- Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate or oil out.
- Purification:
  - Extract the acidic aqueous layer with Ethyl Acetate (3x).
  - Dry combined organics over  
  
, filter, and concentrate.[\[1\]](#)
  - Validation: If purity is <95%, purify via Kugelrohr distillation or silica gel column chromatography (Hexane:EtOAc gradient).

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Critical path workflow for the Williamson ether synthesis of **2-(octyloxy)acetic acid**.

## Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Technique	Expected Signal / Observation	Structural Assignment
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	0.88 (t, 3H)	Terminal Methyl ( )
	1.25–1.35 (m, 10H)	Alkyl Chain Methylene ( )
	1.60 (m, 2H)	-Methylene ( )
	3.55 (t, 2H)	Ether Methylene ( )
	4.10 (s, 2H)	-Methylene ( )
	10.5 (br s, 1H)	Carboxylic Acid ( )
IR Spectroscopy	1710–1730 cm <sup>-1</sup>	C=O Stretch (Carboxylic Acid)
	1100–1150 cm <sup>-1</sup>	C-O-C Stretch (Ether)
	2850–2950 cm <sup>-1</sup>	C-H Stretch (Alkyl Chain)
Mass Spectrometry	m/z 187 [M-H] <sup>-</sup>	Negative Ion Mode (ESI)

## Functional Applications in Drug Development

**2-(Octyloxy)acetic acid** serves as more than a simple surfactant; it is a "functional excipient" with specific utility in permeation enhancement and prodrug synthesis.

## Permeation Enhancement Mechanism

As an Alkyl Ether Carboxylate (AEC), this molecule exhibits pH-dependent amphiphilicity.

- Low pH (Stomach): Protonated form is lipophilic, capable of partitioning into lipid bilayers.
- Neutral pH (Blood/Tissue): Ionized form acts as a surfactant, potentially disrupting tight junctions transiently to allow paracellular transport of co-administered drugs.

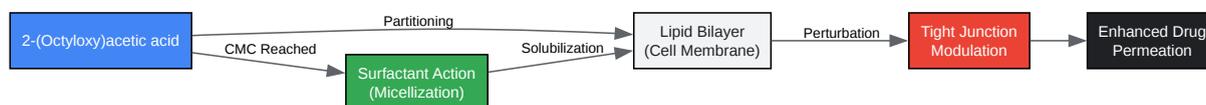
## Metabolic Stability

Unlike octanoic acid, which undergoes rapid

-oxidation, the ether linkage at the 2-position blocks standard

-oxidation enzymes. This makes **2-(octyloxy)acetic acid** a metabolically stable lipophilic tail for designing prodrugs where extended half-life is desired.

## Mechanism of Action Diagram



[Click to download full resolution via product page](#)

Figure 2: Mechanism of permeation enhancement via membrane perturbation and surfactant activity.

## Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited compared to commodity chemicals, it should be handled as a standard organic acid/irritant.

- GHS Classification:
  - Skin Irritation (Category 2)[2]
  - Eye Irritation (Category 2A)[3]

- Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of vapors if heated.[3][4][5]
- Storage: Store in a cool, dry place. Hygroscopic tendencies may exist; keep tightly sealed.

## References

- American Elements. (n.d.). **2-(Octyloxy)acetic acid** Properties and Specifications. Retrieved from [\[Link\]](#)[6]
- PubChem. (n.d.).[2] Compound Summary: **2-(Octyloxy)acetic acid**. [2][7][6][8] National Library of Medicine. Retrieved from [\[Link\]](#)
- Organic Syntheses. (1943). General methods for Ether Carboxylates (Williamson Synthesis Adaptation). Coll. Vol. 2, p. 260. Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier for Alkyl Ether Carboxylates. Retrieved from [\[Link\]](#)[2]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts - Google Patents [[patents.google.com](https://patents.google.com)]
- 2. 2-(2-Octoxyethoxy)acetic acid | C<sub>12</sub>H<sub>24</sub>O<sub>4</sub> | CID 4049161 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. [file.chemscene.com](https://file.chemscene.com) [[file.chemscene.com](https://file.chemscene.com)]
- 4. [7320378 /mcn](https://7320378/mcn) [[igsvtu.lanuk.nrw.de](https://igsvtu.lanuk.nrw.de)]
- 5. [denso-technic.com](https://denso-technic.com) [[denso-technic.com](https://denso-technic.com)]
- 6. [americanelements.com](https://americanelements.com) [[americanelements.com](https://americanelements.com)]
- 7. 2-(Octyloxy)acetic acid | 63632-58-6 | MOLNOVA [[molnova.com](https://molnova.com)]
- 8. 2-(Octyloxy)acetic acid | 63632-58-6 | MOLNOVA [[molnova.com](https://molnova.com)]

- To cite this document: BenchChem. [Technical Guide: 2-(Octyloxy)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345089#2-octyloxy-acetic-acid-cas-number>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)